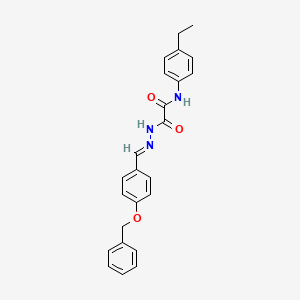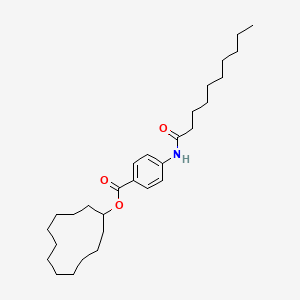![molecular formula C14H12INO2 B15015799 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol is a Schiff base compound. Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol involves the condensation reaction between 2-hydroxybenzaldehyde and 2-amino-4-iodo-6-methylphenol . The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol has several scientific research applications:
作用機序
The mechanism of action of 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol involves its ability to form coordination complexes with metal ions. The azomethine nitrogen and hydroxyl oxygen atoms act as donor sites, allowing the compound to bind to metal ions and form stable complexes . These complexes can then participate in various catalytic and biological processes.
類似化合物との比較
Similar Compounds
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol: Lacks the iodine and methyl groups, resulting in different chemical and physical properties.
2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-4-methylphenol: Similar structure but without the iodine atom, affecting its reactivity and applications.
Uniqueness
The presence of the iodine atom in 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol enhances its reactivity, making it suitable for specific substitution reactions. Additionally, the methyl group provides steric hindrance, influencing the compound’s overall stability and interaction with other molecules.
特性
分子式 |
C14H12INO2 |
|---|---|
分子量 |
353.15 g/mol |
IUPAC名 |
2-[(2-hydroxyphenyl)iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C14H12INO2/c1-9-6-10(14(18)11(15)7-9)8-16-12-4-2-3-5-13(12)17/h2-8,17-18H,1H3 |
InChIキー |
BCICWNXKNFDKIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)
![2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)

![4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15015748.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-methylaniline](/img/structure/B15015768.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15015769.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15015792.png)
![ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15015798.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
